VER-3323

Description

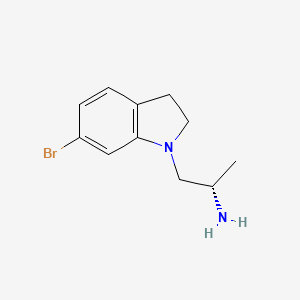

Properties

CAS No. |

259857-99-3 |

|---|---|

Molecular Formula |

C11H15BrN2 |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H15BrN2/c1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14/h2-3,6,8H,4-5,7,13H2,1H3/t8-/m0/s1 |

InChI Key |

QGRQJMXAQYGAKK-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N |

Canonical SMILES |

CC(CN1CCC2=C1C=C(C=C2)Br)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VER-3323; VER 3323; VER3323; Lopac-V-1889; Lopac V-1889. |

Origin of Product |

United States |

Foundational & Exploratory

VER-3323: An Inquiry into its Serotonin Receptor Selectivity Profile Reveals No Publicly Available Data

Despite a comprehensive search for the serotonin (B10506) receptor selectivity profile of the compound designated VER-3323, no publicly available scientific literature or data could be identified. As a result, a detailed technical guide on its binding affinities, functional activities, and associated experimental protocols cannot be compiled at this time.

This inquiry sought to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's interaction with various serotonin (5-HT) receptor subtypes. The intended guide was to include quantitative data on binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50), presented in structured tables for clear comparison. Furthermore, the plan was to detail the experimental methodologies, such as radioligand binding assays and functional assays, and to visualize the compound's signaling pathways using Graphviz diagrams.

However, the foundational data necessary to construct such a technical document—the specific binding and activity values for this compound at serotonin receptors—is not present in the public domain. Scientific databases and research articles do not contain mentions of a compound with this identifier in the context of serotonin receptor research.

For the benefit of researchers working in the field of serotonin receptor pharmacology, a general overview of the methodologies and concepts that would have been applied to characterize a novel compound like this compound is provided below.

General Methodologies for Determining Serotonin Receptor Selectivity

The characterization of a compound's selectivity profile is a critical step in drug discovery and development. It involves a series of in vitro experiments to determine the compound's affinity and functional activity at a panel of relevant receptors.

Radioligand Binding Assays

A primary method to determine the binding affinity of a test compound for a specific receptor is the radioligand binding assay.[1][2][3] This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. The assay measures the ability of the unlabeled test compound (in this case, this compound) to displace the radioligand from the receptor.

Key Parameters Determined:

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of the test compound required to displace 50% of the bound radioligand.

-

Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand. A lower Ki value indicates a higher binding affinity.

The general workflow for a competitive radioligand binding assay is as follows:

Functional Assays

While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays measure the biological response following receptor binding.

The choice of functional assay depends on the signaling pathway of the specific serotonin receptor subtype. For G protein-coupled receptors (GPCRs), which constitute the majority of serotonin receptors, common assays include:

-

cAMP (cyclic Adenosine Monophosphate) Assays: For receptors coupled to Gs or Gi proteins, changes in intracellular cAMP levels are measured.

-

Calcium Flux Assays: For receptors coupled to Gq proteins, which trigger the release of intracellular calcium.[4]

-

ERK Phosphorylation Assays: Measures the activation of downstream signaling cascades like the Extracellular signal-Regulated Kinase (ERK) pathway.[5]

Key Parameters Determined:

-

EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response.

-

Emax (Maximum Effect): The maximum response produced by the agonist.

The logical relationship for determining the functional activity of a compound is outlined below:

Serotonin Receptor Signaling Pathways

Serotonin receptors are a diverse family of proteins that mediate a wide range of physiological and psychological processes.[6] They are classified into seven families (5-HT1 to 5-HT7), most of which are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7]

A simplified representation of the primary signaling pathways for the main serotonin receptor families is shown below:

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acnp.org [acnp.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Function of VER-3323: An Analysis of Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the specific biological function, mechanism of action, or associated signaling pathways of the compound designated as VER-3323.

While the compound is listed in chemical repositories such as PubChem, these entries primarily provide chemical structure, identifiers, and synonyms. Key functional data, including its biological targets, efficacy, and the molecular pathways it modulates, are absent from the public domain.

Chemical Identifiers for this compound

For researchers investigating this compound, the following identifiers are associated with this compound and its hemifumarate salt form:

| Identifier Type | Identifier |

| ChEMBL ID | CHEMBL1316222 |

| PubChem CID | 11957577 |

| Other Synonyms | EU-0100659, CCG-221963 |

Status of Experimental Data

Searches for in-vitro and in-vivo studies, clinical trials, or detailed experimental protocols involving this compound have not yielded any specific results. Consequently, it is not possible to provide quantitative data summaries, such as IC50, Ki, or EC50 values, nor can detailed experimental methodologies be cited.

Signaling Pathway Analysis

Without primary research data, the creation of diagrams illustrating the signaling pathways affected by this compound, its experimental workflows, or logical relationships is not feasible. The core requirement of visualizing its mechanism of action cannot be fulfilled due to the lack of foundational information on its biological activity.

It is possible that this compound is a compound under early-stage investigation, with data that has not yet been published, or it may be an internal designation within a private research entity. Researchers with access to proprietary data may have information regarding its function. However, based on publicly accessible information, a technical guide on the core function of this compound cannot be constructed at this time.

VER-3323: A Technical Whitepaper on a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-3323, a novel indoline (B122111) derivative, has emerged as a significant research tool in the study of the 5-hydroxytryptamine 2C (5-HT2C) receptor. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of numerous physiological and behavioral processes, including appetite, mood, and cognition. Its role in regulating food intake has made it a prime target for the development of anti-obesity therapeutics. This compound, identified as (2S)-1-[6-bromo-2,3-dihydroindolyl)]-2-propylamine, is a potent and selective agonist of the 5-HT2C receptor. This whitepaper synthesizes the available data on this compound, offering a technical guide for researchers investigating the 5-HT2C receptor and its therapeutic potential.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the quantitative data regarding its binding affinity and functional potency at human serotonin (B10506) receptor subtypes.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | pKi | Ki (nM) | Radioligand | Cell Line | Reference |

| 5-HT2C | 7.9 | 12.6 | [³H]-Mesulergine | CHO-K1 | [1] |

| 5-HT2A | 6.14 | 724.4 | [¹²⁵I]-DOI | CHO-K1 | |

| 5-HT2B | 8.2 | 6.3 | [³H]-5-HT | CHO-K1 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Receptor Subtype | pEC50 | EC50 (nM) | Efficacy (vs. 5-HT) | Assay Type | Cell Line | Reference |

| 5-HT2C | 7.5 | 31.6 | 98% | Fluorometric Imaging Plate Reader (FLIPR) | CHO-K1 | |

| 5-HT2A | 6.14 | 719 | 85% | Fluorometric Imaging Plate Reader (FLIPR) | CHO-K1 |

Table 3: In Vivo Hypophagic Effects of this compound in Rats

| Route of Administration | Minimum Effective Dose (MED) | Animal Model | Reference |

| Subcutaneous (s.c.) | 3 mg/kg | 23-hour food-deprived Lister-hooded rats | [1] |

| Oral (p.o.) | 30 mg/kg | 23-hour food-deprived Lister-hooded rats | [1] |

Signaling Pathways and Experimental Workflows

Activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).

Diagram 1: 5-HT2C Receptor Signaling Pathway

Caption: Canonical Gq/11 signaling cascade initiated by this compound binding to the 5-HT2C receptor.

The following diagram illustrates a typical workflow for assessing the in vitro functional activity of this compound using a calcium mobilization assay.

Diagram 2: Experimental Workflow for Calcium Mobilization Assay

References

VER-3323: An Inquiry into its Preclinical Profile Reveals a Compound Shrouded in Discovery-Phase Secrecy

Researchers, scientists, and drug development professionals investigating the preclinical profile of VER-3323 will find a compound that, despite its chemical identity being registered in public databases, remains largely uncharacterized in publicly accessible scientific literature. This in-depth guide consolidates the available information on this compound and provides a contextual framework based on its chemical class, offering insights into its potential, albeit currently unsubstantiated, biological activities.

This compound, chemically identified as (S)-1-(6-Bromo-2,3-dihydroindol-1-yl)-2-propylamine hemifumarate salt, is a molecule that appears to be in the early stages of drug discovery, with a notable absence of published preclinical studies, quantitative data, and detailed experimental protocols. Its association with Vernalis, a company specializing in fragment and structure-based drug discovery, suggests it may be a proprietary compound under active investigation, with data remaining confidential.

While direct data on this compound is unavailable, an analysis of its core chemical structure—a substituted dihydroindoline derivative—can provide a hypothetical basis for its potential pharmacological activities. Indole and its derivatives are known to possess a wide array of biological functions.

Hypothetical Biological Activity and Signaling Pathways

Based on the activities of structurally related compounds, this compound could potentially interact with various biological targets. For instance, aminopropylindolizine derivatives, which share some structural similarities, have been reported to exhibit anti-serotonin, anti-histamine, and anti-acetylcholine activities. Should this compound act as a serotonin (B10506) receptor antagonist, it could modulate downstream signaling cascades. A hypothetical signaling pathway is depicted below.

VER-3323: A Serotonin 2C Receptor Agonist with Anorectic Properties in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-3323 is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that has demonstrated anorectic effects in various animal models. As a compound developed by Vernalis in collaboration with Hoffmann-La Roche, this compound has been investigated for its potential as an anti-obesity therapeutic. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its effects on food intake and energy expenditure. The information is based on published research, primarily from studies conducted in rats and Siberian hamsters.

Core Mechanism of Action

This compound exerts its anorectic effects through the activation of the 5-HT2C receptor, a key G-protein coupled receptor in the central nervous system known to play a crucial role in the regulation of appetite and satiety. The 5-HT2C receptors are densely expressed in hypothalamic nuclei, such as the arcuate nucleus (ARC) and the paraventricular nucleus (PVN), which are integral to the control of food intake and energy homeostasis.

Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the ARC is a primary mechanism through which these agonists are believed to reduce food intake. This stimulation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and decrease food consumption.

Signaling Pathway of this compound's Anorectic Effect

Caption: Signaling cascade of this compound leading to reduced food intake.

Summary of Preclinical Anorectic Effects

While specific quantitative data from the primary studies are not publicly available in detail, the existing literature consistently reports the anorectic properties of this compound in rodent models.

Table 1: Anorectic Effects of this compound in Animal Models

| Animal Model | Administration Route | Reported Effect on Food Intake | Effect on Energy Expenditure | Reference |

| Food-Deprived Rats | Subcutaneous & Oral | Elicited hypophagia (reduced food intake) | Not Reported | Bentley et al. (2004) |

| Siberian Hamsters | Intraperitoneal (10 mg/kg) | Decreased food intake | No observable effect | Schuhler et al. (2005) |

Experimental Protocols

Detailed experimental protocols from the key studies are not fully available in the public domain. However, based on standard pharmacological research practices and the information that is accessible, the following outlines the likely methodologies employed.

Rat Hypophagia Studies (Bentley et al., 2004)

-

Animal Model: Likely standard laboratory rat strains used for metabolic research, such as Sprague-Dawley or Wistar rats.

-

Housing: Animals would have been individually housed in a controlled environment with a standard light-dark cycle and ad libitum access to water.

-

Acclimatization: A period of acclimatization to the housing and handling procedures would have been necessary to minimize stress-related effects on feeding behavior.

-

Food Deprivation: The term "food-deprived" suggests that animals were fasted for a specific period (e.g., 12-24 hours) prior to drug administration to ensure a robust feeding response.

-

Drug Administration:

-

Subcutaneous (SC): this compound would have been dissolved in a suitable vehicle and injected under the skin.

-

Oral (PO): The compound would have been administered via oral gavage.

-

-

Food Intake Measurement: Following drug administration, a pre-weighed amount of standard chow would have been provided, and the amount consumed over a specific time period (e.g., 1, 2, 4, and 24 hours) would have been measured.

-

Groups: The study would have included a vehicle control group and multiple dose groups for this compound to establish a dose-response relationship.

Siberian Hamster Food Intake Study (Schuhler et al., 2005)

-

Animal Model: Siberian hamsters (Phodopus sungorus), a model that exhibits natural fluctuations in body weight and adiposity.

-

Housing and Acclimatization: Similar to the rat studies, with appropriate environmental conditions for this species.

-

Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

-

Food Intake Measurement: Food consumption was monitored following the injection.

-

Energy Expenditure: The study explicitly mentioned that there was no observable effect on energy expenditure, suggesting that methods such as indirect calorimetry might have been used to measure oxygen consumption and carbon dioxide production. Locomotor activity may also have been monitored.

-

Groups: A vehicle control group would have been compared to the this compound treated group.

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The available evidence indicates that this compound is a 5-HT2C receptor agonist with clear anorectic effects in rodent models. The compound reduces food intake in both rats and Siberian hamsters. Notably, in hamsters, this effect appears to be independent of changes in energy expenditure, suggesting a primary effect on satiety.

For a more complete understanding of the therapeutic potential of this compound, access to the detailed quantitative data from the primary studies is essential. Future research would need to focus on long-term efficacy and safety studies in diet-induced obesity models to assess the sustainability of the weight loss effects and to monitor for any potential adverse effects associated with chronic 5-HT2C receptor activation. Further elucidation of the downstream neural circuits and molecular mechanisms beyond the initial receptor activation would also be of significant interest to the scientific community.

In-Depth Technical Guide: VER-3323 (CAS No. 259857-99-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-3323 is a potent and selective agonist for the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] With CAS number 259857-99-3, this compound has been identified as a valuable research tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. Notably, this compound has demonstrated significant anorectic effects in animal models, highlighting its potential in the study of appetite regulation and the development of anti-obesity therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and associated signaling pathways.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |

| Synonyms | VER 3323, VER3323, Lopac-V-1889 |

| Molecular Formula | C11H15BrN2 |

| Molecular Weight | 255.16 g/mol |

| Appearance | Solid |

| SMILES | C--INVALID-LINK--CN1CCC2=C1C=C(Br)C=C2 |

| InChI Key | QGRQJMXAQYGAKK-QMMMGPOBSA-N |

Pharmacological Data

This compound exhibits high affinity for both the 5-HT2B and 5-HT2C receptors, with moderate selectivity for the 5-HT2C subtype and comparatively low affinity for the 5-HT2A receptor.[1] The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT2A | < 6.0 |

| 5-HT2B | 7.9 ± 0.1 |

| 5-HT2C | 8.4 ± 0.1 |

Data sourced from Knight et al., 2004. The pKi value is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

Radioligand Binding Assays

The following protocol is a generalized method for determining the binding affinity of this compound to 5-HT2 receptor subtypes, based on standard methodologies in the field.

Objective: To determine the inhibition constant (Ki) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligands: [3H]-ketanserin (for 5-HT2A), [3H]-5-HT (for 5-HT2B and 5-HT2C).

-

Non-specific binding control: Mianserin (for 5-HT2A), 5-HT (for 5-HT2B and 5-HT2C).

-

This compound solutions of varying concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membrane homogenates in the assay buffer.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound.

-

Incubate the plates at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression analysis to determine the IC50 values.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Anorectic Effect Assessment

The following protocol outlines a general procedure to evaluate the anorectic effects of this compound in a rodent model.

Objective: To assess the effect of this compound on food intake in rats or mice.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Standard chow diet.

-

This compound solution for administration (e.g., intraperitoneal injection).

-

Vehicle control (e.g., saline).

-

Metabolic cages for monitoring food intake.

Procedure:

-

Acclimatize the animals to individual housing in metabolic cages for at least 3 days.

-

Fast the animals for a predetermined period (e.g., 18 hours) with free access to water.

-

At the beginning of the dark cycle, administer this compound or vehicle control to the animals.

-

Provide a pre-weighed amount of standard chow to each animal.

-

Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Analyze the data to compare the cumulative food intake between the this compound treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

This compound, as a 5-HT2C receptor agonist, is expected to activate the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: this compound mediated 5-HT2C receptor signaling cascade.

Experimental Workflow for Anorectic Drug Screening

The following diagram illustrates a typical workflow for screening compounds for potential anorectic effects.

Caption: Workflow for anorectic drug discovery and evaluation.

Conclusion

This compound is a critical pharmacological tool for the investigation of 5-HT2B and 5-HT2C receptor function. Its selective agonist activity and demonstrated anorectic effects make it particularly relevant for research in neuroscience and metabolic disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these serotonin receptor subtypes. As with any research compound, appropriate safety precautions should be taken during handling and use. This product is intended for research use only and is not for human or veterinary use.

References

VER-3323: A Novel Neuroprotective Agent for Alzheimer's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VER-3323 is a novel, synthetic small molecule compound under investigation for its potential therapeutic effects in neurodegenerative diseases, with a primary focus on Alzheimer's disease (AD). Preclinical research suggests that this compound may mitigate key pathological features of AD, including amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation, through the modulation of critical intracellular signaling pathways. This document provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, preclinical efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects by positively modulating the PI3K/Akt signaling pathway, a critical pathway for neuronal survival, growth, and synaptic plasticity. In the context of Alzheimer's disease, dysfunction of this pathway is associated with increased Aβ production and tau phosphorylation. This compound is believed to bind to an upstream regulator of PI3K, leading to its activation and the subsequent phosphorylation of Akt. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein. The reduced activity of GSK-3β is expected to decrease the formation of neurofibrillary tangles (NFTs), a hallmark of AD. Furthermore, the activation of the PI3K/Akt pathway is known to promote cell survival and reduce apoptosis.

Preclinical Efficacy

The efficacy of this compound has been evaluated in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound in SH-SY5Y Cell Line Overexpressing APP

| Treatment Group | Aβ42 Secretion (pg/mL) | p-Tau (Ser396) Levels (% of Control) | Cell Viability (% of Control) |

| Vehicle Control | 250.4 ± 15.2 | 100 ± 5.0 | 100 ± 4.5 |

| This compound (1 µM) | 180.1 ± 12.8 | 75.3 ± 4.1 | 115.2 ± 6.3 |

| This compound (5 µM) | 125.7 ± 9.5 | 52.1 ± 3.8 | 128.9 ± 7.1 |

| This compound (10 µM) | 98.3 ± 8.1 | 38.6 ± 2.9 | 135.4 ± 8.0 |

Table 2: In Vivo Efficacy of this compound in 5XFAD Transgenic Mouse Model

| Treatment Group (10 mg/kg, oral, 3 months) | Brain Aβ Plaque Load (%) | Morris Water Maze Escape Latency (s) | Synaptophysin Levels (% of WT) |

| Wild-Type (WT) + Vehicle | 0.5 ± 0.1 | 20.5 ± 2.1 | 100 ± 5.0 |

| 5XFAD + Vehicle | 12.8 ± 1.5 | 55.2 ± 4.8 | 65.3 ± 4.2 |

| 5XFAD + this compound | 6.2 ± 0.8 | 35.8 ± 3.5 | 85.1 ± 5.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Aβ42 and p-Tau Quantification

-

Cell Culture: SH-SY5Y neuroblastoma cells stably overexpressing human amyloid precursor protein (APP) are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 6-well plates and treated with vehicle control or varying concentrations of this compound for 24 hours.

-

Aβ42 Measurement: Conditioned media is collected, and secreted Aβ42 levels are quantified using a human Aβ42-specific ELISA kit according to the manufacturer's instructions.

-

p-Tau Measurement: Cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay. Levels of phosphorylated tau at serine 396 (p-Tau Ser396) and total tau are measured by Western blot analysis using specific antibodies. Band intensities are quantified using densitometry software.

In Vivo Behavioral and Histological Analysis

-

Animal Model: Male 5XFAD transgenic mice and wild-type littermates are used.

-

Drug Administration: At 3 months of age, mice are administered this compound (10 mg/kg) or vehicle daily by oral gavage for 3 months.

-

Morris Water Maze: Cognitive function is assessed using the Morris water maze test. Mice are trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) is recorded over 5 days of testing.

-

Immunohistochemistry: Following the behavioral tests, mice are euthanized, and brains are collected. Brain hemispheres are fixed in 4% paraformaldehyde and sectioned. Brain sections are stained with thioflavin S for Aβ plaques and antibodies against synaptophysin to assess synaptic density. Plaque load and synaptophysin levels are quantified using image analysis software.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic and toxicology studies have been conducted in rodents.

Table 3: Pharmacokinetic and Toxicological Profile of this compound in Rats

| Parameter | Value |

| Pharmacokinetics (10 mg/kg, oral) | |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| Half-life (h) | 6.2 |

| Bioavailability (%) | 35 |

| Toxicology | |

| Acute Toxicity (LD50, mg/kg) | >2000 |

| Genotoxicity (Ames test) | Negative |

The preclinical data presented in this guide suggest that this compound is a promising therapeutic candidate for Alzheimer's disease. Its proposed mechanism of action, targeting the PI3K/Akt/GSK-3β pathway, offers a rational approach to mitigating both amyloid and tau pathologies. The in vitro and in vivo studies demonstrate its potential to reduce Aβ and hyperphosphorylated tau, leading to improved cognitive function in an animal model of AD. The compound also exhibits a favorable preliminary safety profile.

Future research will focus on comprehensive IND-enabling toxicology studies, optimization of the formulation to improve bioavailability, and further elucidation of the downstream targets of the this compound-mediated signaling pathway. Successful completion of these studies will pave the way for first-in-human clinical trials to evaluate the safety and efficacy of this compound in patients with Alzheimer's disease.

The Pharmacodynamics of VER-3323: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacodynamics of VER-3323, a selective serotonin (B10506) receptor agonist. The information is compiled from published pharmacological studies to support further research and development.

Core Mechanism of Action

This compound is a selective agonist for the 5-HT2B and 5-HT2C serotonin receptors, with a notable preference for the 5-HT2C subtype. It exhibits a significantly lower affinity for the 5-HT2A receptor. This selectivity profile is crucial for its targeted pharmacological effects.

Quantitative Analysis of Receptor Binding

The binding affinity of this compound for human serotonin 5-HT2 receptor subtypes has been quantified through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT2C | 8.25 | 5.6 |

| 5-HT2B | 7.52 | 30.2 |

| 5-HT2A | 6.45 | 354.8 |

Data sourced from Knight et al., 2004.

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological effects mediated by 5-HT2C receptor activation.

Anorectic Effects and Associated Signaling

A significant pharmacodynamic effect of this compound observed in animal studies is its potent anorectic (appetite-suppressing) activity. This effect is primarily mediated by the activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus. The stimulation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to induce a feeling of satiety. In vivo studies have demonstrated that the anorectic effect of this compound can be reversed by the administration of a selective 5-HT2C receptor antagonist, SB-242084, confirming this mechanism of action.

Experimental Protocols

Radioligand Binding Assay for 5-HT2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Methodology (based on Knight et al., 2004):

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured under standard conditions.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

-

Radioligand Binding:

-

Competition binding assays are performed in a 96-well plate format.

-

Cell membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]-ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2B, and [3H]-5-HT for 5-HT2C) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

-

Incubation and Filtration:

-

The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for binding equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 values (the concentration of this compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Measurement of Anorectic Effects

Objective: To assess the effect of this compound on food intake in an animal model.

Methodology (based on general protocols for measuring anorectic effects):

-

Animal Model:

-

Male rats (e.g., Wistar or Sprague-Dawley) are typically used.

-

Animals are housed individually to allow for accurate measurement of individual food intake.

-

Animals are maintained on a regular light-dark cycle and have ad libitum access to food and water prior to the experiment.

-

-

Experimental Procedure:

-

Animals are fasted for a predetermined period (e.g., 18-24 hours) to ensure motivation to eat.

-

At the end of the fasting period, animals are randomly assigned to treatment groups and administered either vehicle or varying doses of this compound (e.g., via oral gavage or subcutaneous injection).

-

To confirm the mechanism of action, a separate group of animals can be pre-treated with a selective 5-HT2C antagonist (e.g., SB-242084) before this compound administration.

-

Following drug administration, a pre-weighed amount of food is returned to each cage.

-

-

Data Collection and Analysis:

-

Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

The cumulative food intake for each animal is calculated.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the different treatment groups.

-

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of VER-3323, a 5-HT2B/2C Receptor Agonist, in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-3323 is an experimental compound identified as a serotonin (B10506) 5-HT2B and 5-HT2C receptor agonist. As a member of this class of pharmacologically active agents, its preclinical evaluation in rodent models is essential to characterize its therapeutic potential and safety profile. Agonism at 5-HT2C receptors is implicated in the regulation of appetite, mood, and cognition, making it a target for conditions such as obesity and psychiatric disorders. Conversely, agonism at the 5-HT2B receptor has been associated with potential cardiovascular side effects, including cardiac valvulopathy, necessitating careful safety assessment.

These application notes provide a detailed overview of proposed experimental protocols for the comprehensive in vivo evaluation of this compound in rat models. The protocols are based on established methodologies for characterizing selective serotonin receptor agonists and are designed to assess the compound's pharmacokinetic profile, pharmacodynamic effects on behavior and neurochemistry, and potential cardiovascular toxicity.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intraperitoneal (i.p.) Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |

| 1 | 150 ± 25 | 0.5 | 450 ± 50 | 2.5 ± 0.5 |

| 3 | 420 ± 60 | 0.5 | 1300 ± 150 | 2.8 ± 0.6 |

| 10 | 1200 ± 200 | 1.0 | 4000 ± 500 | 3.1 ± 0.7 |

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Table 2: Effect of this compound on Food Intake in a Rat Model of Diet-Induced Obesity

| Treatment Group | Dose (mg/kg, i.p.) | 24-hour Food Intake (g) | Body Weight Change (%) |

| Vehicle | - | 25.2 ± 1.5 | +0.5 ± 0.1 |

| This compound | 1 | 20.1 ± 1.2 | -0.2 ± 0.1 |

| This compound | 3 | 15.8 ± 1.0 | -0.8 ± 0.2 |

| This compound | 10 | 10.5 ± 0.8 | -1.5 ± 0.3 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical.

Table 3: Cardiovascular Safety Assessment of this compound in Telemeterized Rats

| Parameter | Vehicle | This compound (1 mg/kg) | This compound (10 mg/kg) |

| Heart Rate (bpm) | 300 ± 15 | 310 ± 18 | 330 ± 20 |

| Mean Arterial Pressure (mmHg) | 100 ± 5 | 105 ± 6 | 115 ± 7 |

| QTc Interval (ms) | 85 ± 3 | 86 ± 4 | 90 ± 5 |

*p<0.05 compared to vehicle. Data are hypothetical.

Experimental Protocols

Pharmacokinetic (PK) Analysis in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after a single administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., 0.9% saline with 5% DMSO)

-

Intraperitoneal (i.p.) injection supplies

-

Blood collection supplies (e.g., EDTA tubes, centrifuge)

-

LC-MS/MS system for bioanalysis

Protocol:

-

Acclimatize rats for at least one week before the experiment.

-

Fast animals overnight prior to dosing.

-

Administer a single i.p. dose of this compound (e.g., 1, 3, or 10 mg/kg) or vehicle.

-

Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Efficacy Study: Anorectic Effects in a Rat Model of Diet-Induced Obesity

Objective: To evaluate the effect of this compound on food intake and body weight in a rat model of obesity.

Materials:

-

Male Sprague-Dawley rats

-

High-fat diet (e.g., 45% kcal from fat)

-

Standard chow

-

This compound and vehicle

-

Metabolic cages for monitoring food and water intake

-

Weighing scale

Protocol:

-

Induce obesity in rats by feeding a high-fat diet for 8-12 weeks. A control group is maintained on standard chow.

-

Acclimatize the obese rats to single housing in metabolic cages.

-

Randomly assign rats to treatment groups (vehicle, this compound at various doses).

-

Administer this compound or vehicle (i.p.) daily for a specified period (e.g., 14 days).

-

Measure food and water intake and body weight daily at the same time.

-

At the end of the study, collect terminal blood samples and tissues for further analysis if required.

-

Analyze the data to determine the effect of this compound on food consumption and body weight.

Safety Pharmacology: Cardiovascular Assessment in Telemeterized Rats

Objective: To assess the potential cardiovascular effects of this compound.[1]

Materials:

-

Male Sprague-Dawley rats surgically implanted with telemetry transmitters

-

This compound and vehicle

-

Telemetry data acquisition system

Protocol:

-

Allow rats to recover from telemetry implant surgery for at least one week.

-

Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for a 24-hour period.

-

Administer a single i.p. dose of this compound or vehicle.

-

Continuously monitor and record cardiovascular parameters for at least 24 hours post-dose.

-

Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., QTc).

Neurochemical Analysis: In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of serotonin and dopamine (B1211576) in specific brain regions.[2][3]

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

This compound and vehicle

Protocol:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

-

Allow rats to recover for at least 5-7 days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[2]

-

Collect baseline dialysate samples for at least 60 minutes.

-

Administer this compound or vehicle (i.p.).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.

-

Express the results as a percentage of the baseline concentrations.

Visualizations

Caption: Experimental workflow for the preclinical evaluation of this compound in rats.

Caption: Simplified signaling pathway for 5-HT2B/2C receptor activation by this compound.

References

- 1. Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissolving VER-3323 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of VER-3323, chemically identified as (S)-1-(6-Bromo-2,3-dihydroindol-1-yl)-2-propylamine hemifumarate salt, for in vivo research applications. Due to the limited availability of specific solubility data for this compound, this guide presents a systematic approach to vehicle screening and formulation development. The protocols outlined below are based on established best practices for preclinical formulation of small molecule amine salts and are intended to serve as a starting point for developing a safe and effective dosing solution.

Compound Information

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Chemical Name | (2S)-1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)-2-propanamine (2E)-2-butenedioate (2:1) |

| Molecular Formula | C₂₆H₃₄Br₂N₄O₄ |

| Molecular Weight | 626.4 g/mol [1][2] |

Understanding the physicochemical properties of a compound is the first critical step in developing an appropriate formulation for in vivo studies.[3] As a hemifumarate salt, this compound is expected to have some degree of aqueous solubility, which can be influenced by pH.

General Workflow for Formulation Development

The following diagram illustrates a general workflow for developing a suitable formulation for a new chemical entity like this compound for in vivo studies.

References

- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using VER-3323

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-3323 is a potent, ATP-competitive inhibitor of Heat shock protein 70 (Hsp70). By targeting the N-terminal nucleotide-binding domain (NBD) of Hsp70, this compound disrupts its chaperone activity, which is crucial for the folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp70 is often overexpressed and plays a critical role in promoting cell survival, proliferation, and resistance to therapy. Inhibition of Hsp70 by this compound leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are key oncogenic drivers, ultimately inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its anti-cancer effects.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of VER-155008, a closely related analog of this compound that also functions as an Hsp70 inhibitor, in various non-small-cell lung cancer (NSCLC) cell lines. This data provides a reference for determining appropriate concentration ranges for this compound in similar experimental setups.[1][2]

| Cell Line | Cancer Type | IC50 (µM) of VER-155008 |

| HCC827 | Lung Adenocarcinoma | >50 |

| H3122 | Lung Adenocarcinoma | >50 |

| A549 | Lung Adenocarcinoma | >50 |

| H1437 | Lung Adenocarcinoma | >50 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows for the cell-based assays described in this document.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the following day, prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

-

References

VER-3323: Lack of Publicly Available Data for Behavioral Studies

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the administration of VER-3323 in behavioral studies. No experimental protocols, quantitative data, or established mechanisms of action have been reported for this compound in the context of behavioral research.

Our investigation sought to identify key behavioral studies, pharmacological data, and signaling pathways associated with this compound to generate detailed application notes and protocols for the research community. However, searches for "this compound behavioral studies," "this compound mechanism of action," "this compound pharmacology," and related terms did not yield any specific results detailing its use in preclinical or clinical behavioral paradigms.

The primary information available for this compound is its chemical structure and identifiers in chemical databases such as PubChem. This lack of published biological data prevents the creation of evidence-based application notes, experimental protocols, and data summaries as requested.

Hypothetical Framework for Future Research

While no specific data exists for this compound, researchers interested in investigating its potential behavioral effects could consider a general framework for novel compound screening. This would involve a tiered approach, starting with in vitro assays to identify potential molecular targets, followed by in vivo studies to assess pharmacokinetics, safety, and efficacy in animal models of behavior.

A potential, though entirely speculative, workflow for characterizing a novel compound like this compound in behavioral studies is outlined below.

Caption: Hypothetical workflow for behavioral screening of a novel compound.

Without any initial data on the biological activity or molecular targets of this compound, it is not possible to construct a meaningful signaling pathway diagram.

The absence of published research on this compound in behavioral studies makes it impossible to provide the detailed application notes and protocols requested. The scientific community awaits initial publications detailing the pharmacology and biological effects of this compound to enable further investigation into its potential applications in neuroscience and behavioral research. Researchers are encouraged to perform initial screening assays to determine the biological targets and basic safety profile of this compound before embarking on any behavioral studies.

Application Notes and Protocols for VER-3323 in Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-3323 is a selective agonist for the serotonin (B10506) 5-HT2B and 5-HT2C receptors, with moderate selectivity for the 5-HT2C subtype and lower affinity for the 5-HT2A receptor. The 5-HT2 receptor subfamily, including 5-HT2A, 5-HT2B, and 5-HT2C, are G-protein coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes. Activation of these receptors, particularly the 5-HT2B and 5-HT2C subtypes, is known to initiate intracellular signaling cascades that lead to an increase in cytosolic calcium concentration. This makes calcium imaging a powerful tool to study the pharmacological effects of this compound and similar compounds.

This document provides detailed protocols for utilizing this compound in calcium imaging experiments, guidance on data analysis, and a summary of expected outcomes based on the known pharmacology of 5-HT2B and 5-HT2C receptor agonists.

Signaling Pathway of this compound

This compound, as a 5-HT2B/2C receptor agonist, activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. The resulting increase in intracellular calcium can be detected using fluorescent calcium indicators.

Data Presentation

| Agonist | Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |

| Serotonin (5-HT) | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 20 | [1] |

| α-methyl-5-HT | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 4.1 | [1] |

| BW-723C86 | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 18 | [1] |

| (+)-norfenfluramine | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 33 | [1] |

| Serotonin (5-HT) | 5-HT2C | Calcium Mobilization | CHO cells | 14 | [2] |

| DOI | 5-HT2C | Calcium Mobilization | CHO cells | 19 | [2] |

| mCPP | 5-HT2C | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 110 | [1] |

| MK-212 | 5-HT2C | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 880 | [1] |

Experimental Protocols

Two common fluorescent dyes for measuring intracellular calcium are Fluo-4 AM and Fura-2 AM. Below are detailed protocols for their use in assessing the activity of this compound.

Protocol 1: Calcium Imaging with Fluo-4 AM

Fluo-4 AM is a single-wavelength calcium indicator that exhibits a large fluorescence intensity increase upon binding to calcium.

Materials:

-

This compound

-

Cells expressing 5-HT2B or 5-HT2C receptors (e.g., HEK293, CHO, or relevant primary cells)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (B1678239) (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters (excitation ~494 nm, emission ~516 nm)

Procedure:

-

Cell Culture:

-

Plate cells in a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations for the dose-response experiment.

-

Fluo-4 AM Loading Buffer: Prepare a 20% solution of Pluronic F-127 in DMSO. Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. For the loading buffer, dilute the Fluo-4 AM stock solution and Pluronic F-127 in HBSS to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.

-

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Wash the cells once with HBSS.

-

Add 100 µL of Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Remove the loading buffer.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

-

Calcium Imaging:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

-

Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

Record a baseline fluorescence for a few cycles.

-

Add the desired concentration of this compound to the wells.

-

Immediately begin recording the change in fluorescence intensity over time.

-

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.

Materials:

-

This compound

-

Cells expressing 5-HT2B or 5-HT2C receptors

-

Fura-2 AM

-

Pluronic F-127

-

Probenecid (optional)

-

HBSS or other physiological buffer

-

DMSO

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Culture:

-

Plate cells on glass-bottom dishes or coverslips.

-

Incubate under standard conditions until they reach the desired confluency.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare as described in Protocol 1.

-

Fura-2 AM Loading Buffer: Prepare a 1 mM stock solution of Fura-2 AM in DMSO. Prepare a 20% solution of Pluronic F-127 in DMSO. Dilute Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively. Add probenecid if needed.

-

-

Cell Loading:

-

Remove the culture medium and wash the cells with HBSS.

-

Add the Fura-2 AM loading buffer to the cells.

-

Incubate at room temperature or 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Remove the loading buffer and wash the cells twice with HBSS.

-

Add fresh HBSS to the dish.

-

-

Calcium Imaging:

-

Mount the dish or coverslip on the stage of the fluorescence microscope.

-

Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.

-

Record a stable baseline ratio (F340/F380).

-

Add this compound to the dish.

-

Record the change in the fluorescence ratio over time.

-

Experimental Workflow

The following diagram illustrates the general workflow for a calcium imaging experiment using this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound on intracellular calcium signaling. By utilizing standard calcium imaging techniques with fluorescent indicators like Fluo-4 AM or Fura-2 AM, it is possible to characterize the potency and efficacy of this compound at the 5-HT2B and 5-HT2C receptors. The provided reference data for other agonists can aid in experimental design and interpretation of results. These studies will be valuable for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent.

References

- 1. Serotonin3 receptor antagonists block anorectic responses to amino acid imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: VER-3323

In Situ Hybridization Techniques for Monitoring Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction: VER-3323 is an investigational small molecule inhibitor targeting the kinase domain of the hypothetical "Signal Transducer and Activator of Transcription 9" (STAT9). Aberrant STAT9 signaling is implicated in various proliferative diseases. This compound is designed to downregulate the expression of key downstream effector genes, including "Cyclin Z1" (CYCZ1). These application notes provide detailed protocols for utilizing in situ hybridization (ISH) to visualize and quantify the pharmacodynamic effects of this compound by measuring CYCZ1 mRNA levels in tissue samples.

In situ hybridization is a powerful technique that allows for the localization of specific nucleic acid sequences within the context of cellular and tissue morphology.[1][2][3] This is distinct from techniques like immunohistochemistry, which localizes proteins.[1] By employing labeled probes that are complementary to the target mRNA sequence, researchers can directly visualize gene expression patterns.[1][4]

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting STAT9, this compound is expected to prevent the transcription of the downstream target gene, CYCZ1.

References

- 1. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. docs.abcam.com [docs.abcam.com]

Application Notes and Protocols for Investigating 5-HT2B Receptor Signaling Using VER-3323

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-3323 is a synthetic organic compound that acts as a selective agonist for the serotonin (B10506) 5-HT2B and 5-HT2C receptor subtypes, with a lower affinity for the 5-HT2A receptor. This selectivity profile makes this compound a valuable pharmacological tool for investigating the specific roles of the 5-HT2B receptor in various physiological and pathological processes. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a range of functions including cardiovascular regulation, gastrointestinal motility, and central nervous system activities.[1] Dysregulation of 5-HT2B receptor signaling has been linked to conditions such as pulmonary hypertension and valvular heart disease.

These application notes provide detailed protocols for utilizing this compound to study 5-HT2B receptor signaling in a laboratory setting. The included methodologies cover receptor binding affinity determination, and the assessment of downstream signaling events such as intracellular calcium mobilization and ERK1/2 phosphorylation.

Pharmacological Data of this compound

The following table summarizes the binding affinity of this compound for the human 5-HT2B receptor. This data is essential for designing experiments and interpreting results.

| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |

| This compound | 5-HT2B | Human | Radioligand Binding | 6.4 | ~398 | [2] |

| This compound | 5-HT2A | Human | Radioligand Binding | 6.45 | ~351 | [2] |

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways of the 5-HT2B Receptor

Activation of the 5-HT2B receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq pathway, the 5-HT2B receptor can also signal through β-arrestin-dependent pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.

Caption: β-Arrestin-mediated ERK1/2 signaling of the 5-HT2B receptor.

Experimental Protocols

The following protocols provide a framework for studying the interaction of this compound with the 5-HT2B receptor. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

5-HT2B Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor using a competitive binding assay with a known radioligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT2B receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA

-

Radioligand: [3H]-LSD or [3H]-5-HT (specific activity and concentration to be determined based on supplier's instructions)

-

Non-specific binding control: 10 µM Serotonin or other suitable 5-HT2B antagonist

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5-HT2B cells to confluency.

-

Wash cells with PBS and harvest by scraping.

-

Centrifuge the cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the 5-HT2B receptor radioligand binding assay.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of the 5-HT2B receptor by this compound.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor

-

Cell culture medium

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed the cells into the black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a CO2 incubator overnight.

-

-

Dye Loading:

-

Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Calcium Flux Measurement:

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the log concentration of this compound.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Caption: Workflow for the intracellular calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to detect the phosphorylation of ERK1/2 as a downstream marker of 5-HT2B receptor activation by this compound.

Materials:

-

Cells expressing the 5-HT2B receptor

-

Cell culture medium

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-